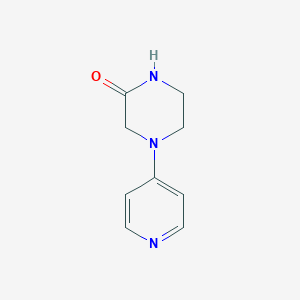

4-(Pyridin-4-YL)piperazin-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-pyridin-4-ylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c13-9-7-12(6-5-11-9)8-1-3-10-4-2-8/h1-4H,5-7H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDFJPZJXVQWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596467 | |

| Record name | 4-(Pyridin-4-yl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166953-18-0 | |

| Record name | 4-(Pyridin-4-yl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies

Approaches to the Synthesis of 4-(Pyridin-4-YL)piperazin-2-one

The construction of the this compound core can be achieved through several synthetic pathways, primarily involving the formation of the bond between the pyridine (B92270) and piperazinone rings.

Stepwise Synthesis from Precursors

A common and direct approach to synthesizing this compound involves the reaction of a suitably activated pyridine derivative with piperazin-2-one (B30754). A key precursor for this reaction is a 4-halopyridine, such as 4-chloropyridine (B1293800) or 4-bromopyridine. The synthesis can be conceptualized in the following steps:

Preparation of Piperazin-2-one: This heterocyclic core can be synthesized through various methods, including the cyclization of ethylenediamine (B42938) derivatives.

Coupling Reaction: The piperazin-2-one is then coupled with a 4-substituted pyridine. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction where the secondary amine of the piperazin-2-one displaces a leaving group (e.g., a halide) from the 4-position of the pyridine ring.

The reaction is generally carried out in the presence of a base to deprotonate the piperazin-2-one, thereby increasing its nucleophilicity, and a suitable solvent.

Scalable Manufacturing Processes and Challenges

The transition from laboratory-scale synthesis to large-scale manufacturing of this compound presents several challenges. For a scalable process, factors such as cost of starting materials, reaction efficiency, safety, and ease of purification are paramount.

A potential scalable route could involve the reaction of 4-aminopyridine (B3432731) with a protected piperazine (B1678402) derivative, followed by deprotection and subsequent modification to form the piperazin-2-one ring. However, challenges in such a process may include:

By-product Formation: In the reaction of halopyridines with piperazine derivatives, the formation of bis-substituted piperazine by-products can occur, complicating purification and reducing the yield of the desired mono-substituted product. rsc.org

Purification: The removal of unreacted starting materials and by-products can be challenging, often requiring chromatographic purification, which is not ideal for large-scale production. google.com The development of crystallization-based purification methods would be a significant advantage.

Reaction Conditions: High reaction temperatures and the use of hazardous solvents or reagents can pose safety and environmental concerns on an industrial scale. google.com Optimization of reaction conditions to use greener solvents and milder conditions is a key consideration.

Incorporation of Piperazine Moiety via Nucleophilic Attack

The formation of the crucial carbon-nitrogen bond between the pyridine and piperazine moieties is most commonly achieved via nucleophilic attack of the piperazine nitrogen on an electrophilic pyridine ring. The efficiency of this reaction is highly dependent on the nature of the pyridine substrate and the reaction conditions.

The piperazine ring is a common structural motif in drug discovery, and its incorporation is a well-established synthetic transformation. masterorganicchemistry.com The nucleophilic nitrogen of the piperazine ring can readily attack activated heterocyclic systems.

SNAr Reactions in Piperazine Synthesis

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry and a primary method for introducing a piperazine moiety onto a pyridine ring. nih.gov The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles, particularly when activated by an electron-withdrawing group or when a good leaving group is present at the 2- or 4-position. pearson.comwuxiapptec.com

In the synthesis of this compound, the reaction between a 4-halopyridine and piperazin-2-one is a classic example of an SNAr reaction. The rate of reaction is influenced by the nature of the halogen, with fluorine generally being the most reactive leaving group in SNAr reactions of pyridines. sci-hub.seresearchgate.net The reaction of 2-chloro-3-nitropyridine (B167233) with piperazine proceeds efficiently due to the activating effect of the nitro group. nih.gov The reaction is typically carried out in a polar aprotic solvent, and the addition of a base is often necessary to facilitate the reaction.

Derivatization Strategies for Structural Modification and Functionalization

Once the this compound scaffold is synthesized, it can be further modified to explore structure-activity relationships and optimize its properties. Derivatization can occur at several positions, including the remaining nitrogen of the piperazine ring and various positions on the pyridine ring.

The introduction of substituents on the piperazine ring can significantly influence the pharmacological properties of the resulting compounds. nih.gov For instance, N-alkylation or N-acylation of the piperazine nitrogen can be readily achieved.

Functionalization of the pyridine ring can also be explored. While direct electrophilic substitution on the pyridine ring can be challenging, modern synthetic methods offer various strategies for C-H functionalization. researchgate.netchemrxiv.org For example, metalation of the pyridine ring followed by reaction with an electrophile can introduce substituents at specific positions. nih.gov

Table 1: Key Synthetic Reactions

| Reaction Type | Description | Key Reagents | Ref. |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | A primary method for forming the C-N bond between the pyridine and piperazine rings. | 4-halopyridine, piperazin-2-one, base | nih.gov |

| Reductive Amination | A versatile method for synthesizing substituted piperazine precursors. | Aldehyde/ketone, amine, reducing agent (e.g., NaBH3CN) | masterorganicchemistry.comyoutube.com |

| N-Alkylation/Acylation | For derivatization of the piperazine nitrogen. | Alkyl halide/acyl chloride, base | nih.gov |

| C-H Functionalization | For derivatization of the pyridine ring. | Organometallic reagents, electrophiles | researchgate.netnih.gov |

Alkylation Reactions using Derivatization Reagents

Alkylation of the this compound core can occur at several positions, primarily at the unsubstituted nitrogen atom of the piperazine ring (N-1). This reaction is a fundamental strategy for introducing a wide range of substituents, thereby modulating the compound's physicochemical properties.

The direct C-4 alkylation of the pyridine ring is a challenging but achievable transformation. Historically, achieving regioselectivity in pyridine alkylation has been difficult, often leading to mixtures of isomers. nih.gov Modern methods, however, have introduced strategies to overcome this. One such approach involves the use of a maleate-derived blocking group, which allows for a Minisci-type decarboxylative alkylation specifically at the C-4 position of the pyridine ring. nih.govnih.gov This method is operationally simple and provides access to C-4 alkylated pyridines that were previously difficult to synthesize. nih.gov

More commonly, alkylation targets the nucleophilic secondary amine of the piperazine ring. Standard alkylation conditions, often employing an alkyl halide in the presence of a base like potassium carbonate, can be used. researchgate.net However, controlling the degree of alkylation to prevent the formation of quaternary ammonium (B1175870) salts or dialkylated products can be challenging. researchgate.net To achieve selective monoalkylation, one common strategy is to use a large excess of the piperazine starting material or to employ a protecting group, such as a tert-butoxycarbonyl (Boc) group, on one of the nitrogens. researchgate.net Reductive amination represents another effective method for N-alkylation, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov This method is often preferred as it avoids the formation of quaternary salts. researchgate.net

The choice of alkylating agent and reaction conditions can significantly influence the outcome. For instance, the alkylation of related piperidone systems has been shown to produce various substituted products depending on the specific reagents used. rsc.org Furthermore, studies on similar heterocyclic systems like pyrimidin-2(1H)-ones have demonstrated that alkylation can sometimes occur on the oxygen atom of the carbonyl group (O-alkylation), leading to different constitutional isomers. acs.org

Table 1: Selected N-Alkylation Reactions on Piperazine and Pyridine Scaffolds

| Starting Material | Reagent(s) | Product Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| Pyridine | Maleic acid, Carboxylic acid, AgNO₃, (NH₄)₂S₂O₈ | C-4 Alkylated Pyridine | Enables regioselective C-4 alkylation via a temporary blocking group. | nih.govnih.gov |

| Piperazine | Alkyl Halide, K₂CO₃ | N-Alkyl Piperazine | A standard method, but can lead to mixtures of mono- and di-alkylated products. | researchgate.net |

Acylation Reactions

Acylation of the N-1 position of the this compound ring is a widely used method to introduce amide, carbamate, urea, or thiourea (B124793) functionalities. These reactions typically involve treating the parent compound with acylating agents such as acyl chlorides, anhydrides, or isocyanates in the presence of a suitable base.

The synthesis of amide derivatives can be achieved by reacting the piperazine nitrogen with various acylating agents. researchgate.net For instance, the reaction with 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) can be used to form a thiocarboxamide intermediate, which can then be further functionalized. acs.org Similarly, N-acylation can be accomplished using N,N'-carbonyldiimidazole (CDI) to create urea-linked structures. researchgate.net The use of acyl-1,4-dihydropyridines has also emerged as a versatile method for acylation under mild conditions. mdpi.com

The acylation of the distal piperazine amine has been employed to synthesize various derivatives. nih.gov For example, amides can be formed by coupling with carboxylic acids using standard peptide coupling reagents. This strategy allows for the introduction of diverse functionalities, including spacers of different lengths or amino acid residues, to probe for new biological interactions. nih.gov

Table 2: Examples of N-Acylation Reactions

| Starting Material | Reagent(s) | Product Functional Group | Notes | Reference(s) |

|---|---|---|---|---|

| 4-Aminopyridine / Piperazine | N,N'-Carbonyldiimidazole (CDI) | Urea | A stepwise route to form N-(pyridin-4-yl)piperazine-1-carboxamide. | researchgate.net |

| Sialic Acid Piperazine Derivative | Various acyl chlorides, amino acids | Amide | Acylation of the distal piperazine nitrogen to introduce spacers and functional groups. | nih.gov |

Formation of Phosphonates and Bisphosphonates from Piperazin-2-one

The piperazin-2-one ring system can serve as a substrate for the introduction of phosphonate (B1237965) groups, which are important pharmacophores in medicinal chemistry, often used as stable mimics of phosphates. wikipedia.orgnih.gov The reaction of piperazin-2-one with phosphorus reagents can lead to novel heterocyclic phosphonates and bisphosphonates.

A key study demonstrated that the reaction of piperazin-2-one with triethyl phosphite (B83602) prompted by phosphoryl chloride yields a mixture of tetraethyl cis- and trans-piperazine-2,3-diyl-bisphosphonates. nih.govacs.org This reaction proceeds differently from that of other cyclic lactams like morpholin-3-one, which tend to form gem-bisphosphonates. The resulting piperazine bisphosphonates are novel scaffolds that can be considered valuable building blocks for further chemical synthesis. nih.govacs.org The formation of these products highlights the unique reactivity of the piperazin-2-one core. nih.gov

The synthesis of piperazine-N,N′-bis(methylenephosphonic acid) has also been reported through the Moedritzer-Irani reaction, which involves reacting piperazine with phosphorous acid and formaldehyde. acs.org While this method applies to the parent piperazine, it illustrates a general strategy for introducing phosphonate groups onto the nitrogen atoms of the piperazine ring. Furthermore, heating 3-methyl-1,2-butadienyl phosphonates with piperazine can lead to the formation of bis(phosphonate) products where the piperazine acts as a linker. tandfonline.com

Table 3: Synthesis of Phosphonate Derivatives from Piperazin-2-one

| Substrate | Reagents | Product(s) | Key Observation | Reference(s) |

|---|---|---|---|---|

| Piperazin-2-one | Triethyl phosphite, Phosphoryl chloride | Tetraethyl cis- and trans-piperazine-2,3-diyl-bisphosphonate | The reaction yields vicinal bisphosphonates, unlike other lactams that give gem-bisphosphonates. | nih.govacs.org |

| Piperazine | Phosphorous acid, Formaldehyde | Piperazine-N,N′-bis(methylenephosphonic acid) | A standard method for preparing N-methylenephosphonic acids. | acs.org |

Integration into Polycyclic and Spirocyclic Frameworks

The this compound scaffold can be incorporated into more complex molecular architectures, such as polycyclic and spirocyclic systems. Spirocycles, in particular, are of great interest in drug discovery as they introduce three-dimensional complexity and novel structural motifs. whiterose.ac.uk

The synthesis of spiro compounds often involves the formation of a new ring fused at a single atom of the pre-existing piperazine or piperidinone ring. whiterose.ac.uk One common strategy involves the alkylation of a piperidone at the C-3 position, followed by an intramolecular cyclization to form a spirocyclic system. rsc.org For example, spiro[chromane-2,4'-piperidine] derivatives have been synthesized by reacting a phenol (B47542) derivative with tert-butyl 4-oxopiperidine-1-carboxylate in the presence of pyrrolidine (B122466) to induce a cyclization. clockss.orgnih.gov

Table 4: Strategies for Spirocycle Formation Involving Piperazine/Piperidine

| Starting Materials | Key Reaction Type | Spirocyclic Core | Example Application/Product | Reference(s) |

|---|---|---|---|---|

| 1-(Pyrimidin-2-yl)piperazine derivative, 3,3-Tetramethylene glutaric anhydride (B1165640) | Condensation | Spiro-glutarimide-piperazine | Synthesis of Buspirone (B1668070) | nih.gov |

| Phenol derivative, tert-Butyl 4-oxopiperidine-1-carboxylate | Cyclization | Spiro[chromane-2,4'-piperidine] | Synthesis of GPR119 agonist intermediates | clockss.org |

| Isatin derivative, Sarcosine, Piperazine-containing chalcone | [3+2] Cycloaddition | Spiro[pyrrolidine-2,3'-quinoline] | Synthesis of potential antifungal agents | nih.gov |

Structure Activity Relationship Sar Studies of 4 Pyridin 4 Yl Piperazin 2 One Derivatives

Impact of Piperazine (B1678402) Ring Substitution on Receptor Affinity

The piperazine ring is a common scaffold in medicinal chemistry, and its substitution pattern can dramatically influence a compound's interaction with biological targets. ijrrjournal.com In the context of 4-(Pyridin-4-YL)piperazin-2-one derivatives, modifications to the piperazine ring have been shown to significantly alter receptor affinity.

Research on a series of piperazine-containing compounds has demonstrated that the nature of the substituent on the piperazine nitrogen is a critical determinant of receptor affinity and selectivity. For instance, in a series of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol analogues, N-substitution on the piperazine ring was found to accommodate various substituted indole (B1671886) rings while maintaining high affinity and selectivity for the D3 dopamine (B1211576) receptor. nih.gov This suggests that the piperazine ring can serve as a versatile anchor for introducing diverse chemical moieties to optimize receptor interactions.

Furthermore, studies on other piperazine derivatives have highlighted the importance of the length and flexibility of side chains attached to the piperazine ring. For example, altering these characteristics led to a significant improvement in binding affinity for both the mu and delta opioid receptors. ijrrjournal.com In some cases, substitution with small lipophilic groups has been shown to increase activity at histamine (B1213489) H4 receptors. ijrrjournal.com

| Compound ID | Piperazine Ring Substitution | Receptor Target | Affinity (Ki, nM) |

| (-)-10e | Indole-containing substituent | D2 Dopamine Receptor | 47.5 |

| D3 Dopamine Receptor | 0.57 | ||

| (+)-10e | Indole-containing substituent | D2 Dopamine Receptor | 113 |

| D3 Dopamine Receptor | 3.73 | ||

| 10g | Indazole derivative | D2 Dopamine Receptor | High |

| D3 Dopamine Receptor | High | ||

| 10i | Benzo[b]thiophene derivative | D2 Dopamine Receptor | High |

| D3 Dopamine Receptor | High |

Data sourced from a study on D2/D3 dopamine receptor ligands. nih.gov

Influence of Pyridine (B92270) Ring Modifications on Biological Activity

The pyridine ring, a heterocyclic aromatic structure, is a prevalent feature in many FDA-approved drugs and serves as a crucial pharmacophore. nih.gov Modifications to the pyridine ring in this compound and related derivatives can profoundly impact their biological activity.

The electronic properties of the pyridine ring, influenced by the position of the nitrogen atom and various substituents, play a significant role in its interaction with biological targets. nih.gov The nitrogen atom can act as a hydrogen bond acceptor, and its basicity can be modulated by electron-donating or electron-withdrawing groups. nih.govnih.gov For example, the presence of an amino group in the para position of a pyridine ring can increase the basicity of the pyridine nitrogen. nih.gov

Studies have shown that the presence and position of certain functional groups on the pyridine ring can enhance the desired biological activity. For instance, groups like -OMe, -OH, -C=O, and -NH2 have been associated with increased antiproliferative activity in various cancer cell lines. nih.govmdpi.com Conversely, the introduction of bulky groups or halogen atoms can sometimes lead to a decrease in activity. nih.gov

In the context of urease inhibitors, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have demonstrated potent activity. nih.gov The nitro group at the 3-position of the pyridine ring makes the 2-position more electrophilic, facilitating the synthesis of these derivatives. nih.gov

| Derivative Type | Pyridine Ring Modification | Biological Effect |

| Antiproliferative agents | -OMe, -OH, -C=O, -NH2 groups | Enhanced activity nih.govmdpi.com |

| Halogen atoms, bulky groups | Lowered activity nih.gov | |

| Urease inhibitors | 3-nitro group | Potent inhibition nih.gov |

Role of Linker and Terminal Moieties in Target Selectivity

In a series of compounds targeting equilibrative nucleoside transporters (ENTs), the nature of the terminal moiety was found to be crucial. frontiersin.orgpolyu.edu.hk For example, replacing a naphthalene (B1677914) moiety with a benzene (B151609) moiety abolished the inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk However, specific substitutions on this terminal benzene ring could restore or even enhance activity and selectivity. For instance, adding a chloride to the meta position restored ENT1 inhibition, while a methyl group at the meta position or an ethyl or oxymethyl group at the para position regained activity at both transporters. polyu.edu.hk

The linker itself also plays a pivotal role. Studies on dopamine D3 receptor ligands have shown that a heterocyclic ring does not need to be directly connected to the piperazine ring to maintain high affinity and selectivity. nih.gov Linkers such as an amide or a methylene (B1212753) group can effectively position the terminal heterocyclic moiety for optimal interaction with the receptor. nih.gov

| Compound Series | Linker/Terminal Moiety Variation | Impact on Target Selectivity |

| ENT Inhibitors | Replacement of naphthalene with benzene | Abolished ENT1/ENT2 inhibition frontiersin.orgpolyu.edu.hk |

| Addition of m-chloro to benzene | Restored ENT1 inhibition polyu.edu.hk | |

| Addition of m-methyl or p-ethyl/oxymethyl to benzene | Regained ENT1 and ENT2 activity polyu.edu.hk | |

| Dopamine D3 Ligands | Amide or methylene linker to heterocyclic moiety | Maintained high D3 affinity and selectivity nih.gov |

Conformational Analysis and Bioactive Conformations

Conformational analysis is a vital aspect of SAR studies, as it helps to understand the three-dimensional arrangement of atoms in a molecule that is responsible for its biological activity. psu.edu For flexible molecules like many this compound derivatives, identifying the bioactive conformation—the specific shape the molecule adopts when it binds to its target—is crucial for rational drug design. psu.edu

The flexibility of the piperazine ring and any linkers allows the molecule to adopt various conformations. Computational methods, such as molecular docking, are often employed to predict the binding modes of these derivatives. nih.gov These studies can reveal key interactions, such as hydrogen bonds, that stabilize the ligand-receptor complex. For example, docking studies of pyrimidin-4-one derivatives bearing a piperazine ring identified a crucial hydrogen bond with a valine residue in the active site of GSK-3β. nih.gov

The orientation of the pyridine and piperazine rings relative to each other and to other substituents is critical. In some copper complexes, the orientation of the pyridine rings was found to be affected by the coordination geometry and supported π-back bonding. researchgate.net While not directly related to receptor binding in a biological system, this highlights the importance of ring orientation in molecular interactions. For this compound derivatives, the relative orientation of the pyridine and piperazinone rings, along with the conformation of any side chains, will ultimately define the shape presented to the biological target.

Understanding the bioactive conformation allows for the design of more rigid analogues that are "pre-organized" in the correct shape for binding, which can lead to increased affinity and selectivity.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as a small molecule, and a receptor, typically a protein.

While specific docking studies for 4-(Pyridin-4-YL)piperazin-2-one are not readily found, research on analogous structures provides valuable insights. For instance, studies on derivatives containing the 4-(pyridin-4-yl)piperazin-1-yl core have been conducted to explore their interactions with various receptors. These investigations often reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that are crucial for binding. The pyridinyl group can act as a hydrogen bond acceptor, while the piperazine (B1678402) ring can engage in various non-covalent interactions with amino acid residues within a receptor's binding pocket.

In a typical molecular docking workflow, the three-dimensional structure of the target receptor is obtained from a protein data bank. The ligand, in this case, this compound, is then placed into the binding site of the receptor, and various conformations are sampled to find the most favorable binding pose. The analysis of this pose reveals the specific amino acid residues involved in the interaction, which is fundamental for understanding the mechanism of action and for the rational design of more potent analogs.

Binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), is a measure of the strength of the interaction between a ligand and its target. Molecular docking programs can estimate this value, providing a quantitative measure to rank different compounds. For example, in studies of piperazine-linked derivatives targeting carbonic anhydrase IX (CAIX), binding affinities have been calculated, with more negative values indicating stronger binding. For a series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, the binding affinities ranged from -7.39 to -8.61 kcal/mol against the CAIX protein. nih.gov Although this data is for related compounds, a similar approach could be applied to predict the binding affinity of this compound with various biological targets.

Table 1: Illustrative Binding Affinity Data for Piperazine Derivatives (Note: This table is based on data for related compounds and is for illustrative purposes only, as specific data for this compound is not available.)

| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Piperazine-linked naphthalimide-arylsulfonyl derivative 1 | CAIX | -7.39 |

| Piperazine-linked naphthalimide-arylsulfonyl derivative 2 | CAIX | -8.39 |

| Piperazine-linked naphthalimide-arylsulfonyl derivative 3 | CAIX | -7.92 |

| Piperazine-linked naphthalimide-arylsulfonyl derivative 4 | CAIX | -8.04 |

| Piperazine-linked naphthalimide-arylsulfonyl derivative 5 | CAIX | -7.95 |

| Piperazine-linked naphthalimide-arylsulfonyl derivative 6 | CAIX | -7.65 |

| Piperazine-linked naphthalimide-arylsulfonyl derivative 7 | CAIX | -8.61 |

Molecular Dynamics (MD) Simulations for Ligand-Protein Stability

Molecular dynamics simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. These simulations can assess the stability of the binding pose predicted by molecular docking. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF).

RMSD measures the average distance between the atoms of the ligand or protein over the course of the simulation, relative to a reference structure. A stable RMSD value suggests that the ligand remains in a consistent conformation within the binding site. For instance, in a 100 ns MD simulation of piperazine-linked naphthalimide-arylsulfonyl derivatives complexed with CAIX, the RMSD of the ligands was monitored to assess their conformational integrity. nih.gov

RMSF, on the other hand, measures the fluctuation of individual amino acid residues in the protein, which can highlight which parts of the protein are interacting with the ligand.

A hypothetical MD simulation of a this compound-protein complex would involve placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over a set period, typically nanoseconds to microseconds. The resulting trajectory would be analyzed to confirm the stability of the key interactions identified in the docking study.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by correlating physicochemical properties or molecular descriptors with the observed activity.

CoMFA is a 3D-QSAR technique that uses steric and electrostatic fields to explain the biological activity of a set of molecules. The compounds are aligned based on a common scaffold, and the interaction energies with a probe atom are calculated at various grid points surrounding the molecules. These values are then used to build a statistical model, often using Partial Least Squares (PLS) regression, to correlate the field values with the biological activity. The results are typically visualized as contour maps, indicating regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity.

CoMSIA is another 3D-QSAR method similar to CoMFA but with the addition of other descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive analysis of the structural features influencing biological activity.

For a QSAR study of this compound to be conducted, a series of its derivatives with a range of biological activities would be required. The insights gained from such a study would be invaluable for guiding the synthesis of new, more potent analogs by indicating the specific structural modifications that are likely to enhance activity.

Protonation State Analysis in Biological Environments

A comprehensive review of scientific literature and chemical databases did not yield specific experimental or computational studies on the protonation states of this compound. Detailed research findings, including specific pKa values and population distributions of its ionic species at varying biological pH levels, are not publicly available.

The protonation behavior of a molecule is fundamental to its action in a biological system, influencing properties such as solubility, membrane permeability, and receptor-ligand interactions. The structure of this compound contains two nitrogen atoms that could potentially be protonated: the nitrogen in the pyridine (B92270) ring and the nitrogen at position 4 of the piperazine-2-one ring. The nitrogen at position 1 of the piperazin-2-one (B30754) ring is an amide and is generally considered non-basic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.

To provide a theoretical framework, the protonation state can be estimated by considering the pKa values of analogous structures. The pKa of pyridine is approximately 5.2. For the piperazin-2-one moiety, patent literature reports pKa values for related compounds, such as 4-(2-hydroxyethyl)piperazin-2-one, which has a pKa of 5.3.

These values suggest that both the pyridine nitrogen and the piperazine nitrogen (N4) are weakly basic. In the physiological pH range of 7.4, it is expected that the compound would predominantly exist in its neutral, unprotonated form. In more acidic environments, such as the stomach (pH 1.5-3.5), both nitrogen centers would likely be protonated. A precise quantitative analysis, however, would require dedicated quantum mechanical calculations or empirical measurements which are not currently available in published literature. Without such data, creating a detailed table of protonation states would be speculative.

Preclinical Pharmacological and Toxicological Assessment

In Vitro Metabolic Stability Studies

The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic properties, such as oral bioavailability and half-life. In vitro models, particularly human liver microsomes (HLM), are widely used to predict the in vivo metabolic clearance of new compounds. nih.gov

Studies on related piperazine-containing compounds have highlighted the importance of the chemical structure on metabolic stability. For instance, a series of piperazin-1-ylpyridazines initially showed rapid metabolism in both mouse and human liver microsomes, with in vitro half-lives of approximately 2 to 3 minutes. nih.gov However, through systematic structural modifications, the in vitro microsomal half-life was improved by over 50-fold. nih.gov This demonstrates that even minor changes to the molecular structure can significantly impact metabolic stability.

In the context of piperazine (B1678402) derivatives, the substitution on the piperazine ring plays a crucial role. For example, research on 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives identified a promising antidepressant candidate, compound A20, which exhibited good stability in human liver microsomes. nih.gov This stability is a desirable characteristic for a drug intended for oral administration.

The metabolic profile of a compound can also vary significantly across different species. A study on YZG-331, a synthetic adenosine (B11128) derivative, revealed that it was metabolized at different rates in the liver microsomes of humans, monkeys, dogs, rats, and mice, with rats showing the fastest metabolism. frontiersin.org Such interspecies differences are important considerations when extrapolating preclinical data to humans. frontiersin.org

| Compound/Series | In Vitro Model | Key Finding | Reference |

| Piperazin-1-ylpyridazines | Mouse and Human Liver Microsomes | Initial compounds had very short half-lives (~2-3 min), which were significantly improved through structural modifications. | nih.gov |

| 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives (Compound A20) | Human Liver Microsomes | Demonstrated good stability. | nih.gov |

| YZG-331 | Liver Microsomes (Human, Monkey, Dog, Rat, Mouse) | Showed significant interspecies variation in metabolic rate, with the fastest metabolism in rats. | frontiersin.org |

In Vivo Pharmacokinetic Profiling

The in vivo pharmacokinetic profile of a drug candidate provides essential information about its absorption, distribution, metabolism, and excretion (ADME) in a living organism. These studies are crucial for determining the appropriate dosing regimen and predicting the drug's behavior in humans.

For a series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives, the most promising compound, A20, demonstrated good pharmacokinetic properties in vivo. nih.gov Similarly, a study on novel (4-piperidinyl)-piperazine derivatives as acetyl-CoA carboxylase inhibitors identified compound 12c, which showed a reduction of hepatic de novo fatty acid synthesis in rats after oral administration, indicating good systemic absorption and activity. nih.gov

Pharmacokinetic-pharmacodynamic modeling of buspirone (B1668070) and its metabolite 1-(2-pyrimidinyl)-piperazine (1-PP) in rats revealed differences in their pharmacokinetic profiles. Buspirone had a clearance of 13.1 ml/min and a terminal elimination half-life of 25 minutes, while 1-PP had a clearance of 8.2 ml/min and a half-life of 79 minutes. nih.gov This study also quantified that at least 26% of the administered buspirone was converted to 1-PP. nih.gov

Furthermore, a study on novel 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives predicted high gastrointestinal absorption for all target compounds using in silico models. nih.gov

| Compound/Series | Animal Model | Key Finding | Reference |

| 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives (Compound A20) | Not specified | Possessed good pharmacokinetic properties. | nih.gov |

| (4-piperidinyl)-piperazine derivatives (Compound 12c) | Rats | Showed reduction of hepatic de novo fatty acid synthesis after oral administration. | nih.gov |

| Buspirone and 1-(2-pyrimidinyl)-piperazine (1-PP) | Rats | Different clearance and half-life values were observed for the parent drug and its metabolite. | nih.gov |

| 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives | In silico model | Predicted to have high gastrointestinal absorption. | nih.gov |

Efficacy Studies in Disease Models

Preclinical efficacy studies in relevant animal models are essential to demonstrate the therapeutic potential of a new chemical entity. The compound 4-(Pyridin-4-YL)piperazin-2-one and its analogs have been investigated in models of various conditions, including depression and migraine.

In the field of antidepressant research, a series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their serotonin (B10506) reuptake inhibitory activity. nih.gov The most promising compound, A20, demonstrated antidepressant-like effects in vivo by antagonizing p-chloroamphetamine (PCA)-induced depletion of serotonin in the hypothalamus and reducing immobility time in the rat forced swimming test (FST). nih.gov

Animal models are also crucial for studying migraine pathophysiology and for the identification of novel therapeutics. nih.govnih.gov While specific efficacy data for this compound in migraine models was not found in the provided search results, the development of such models is key for testing new compounds. nih.gov

Furthermore, piperazine and piperidine-containing thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been designed and evaluated as potent and selective adenosine A2A receptor inverse agonists, which have therapeutic potential in neurodegenerative disorders. mdpi.com

| Compound/Series | Disease Model | Key Finding | Reference |

| 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives (Compound A20) | Rat forced swimming test (FST), PCA-induced serotonin depletion | Reduced immobility time and antagonized serotonin depletion, indicating antidepressant potential. | nih.gov |

| Piperazine and piperidine-containing thiazolo[5,4-d]pyrimidine derivatives | In vitro adenosine A2A receptor binding assays | Identified as potent and selective A2A receptor inverse agonists. | mdpi.com |

Preliminary Safety and Toxicology Considerations

Early assessment of the safety and toxicological profile of a drug candidate is critical to identify potential liabilities, such as hepatotoxicity.

The hepatotoxicity of piperazine-containing compounds is an area of investigation. A study on piperazine designer drugs, such as N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), in various in vitro models, including primary rat hepatocytes and human hepatic cell lines, showed that these compounds can cause dose-dependent cell death. nih.gov The study also suggested that CYP450-mediated metabolism plays a role in the detoxification of these piperazine derivatives. nih.gov

It is important to note that while many drugs are associated with potential liver injury, the evidence for hepatotoxicity can vary significantly. mdpi.com For many compounds, the number of well-documented cases of drug-induced liver injury is limited. mdpi.com

| Compound Class | In Vitro/In Vivo Model | Key Finding | Reference |

| Piperazine designer drugs (e.g., BZP, TFMPP) | Primary rat hepatocytes, HepaRG and HepG2 cell lines | Caused concentration-dependent cell death, with CYP450 metabolism involved in detoxification. | nih.gov |

| Buspirone (metabolized to a piperazine derivative) | Rats | Pharmacokinetic modeling helped to assess the contribution of the metabolite to the overall effects. | nih.gov |

Analytical Method Development for 4 Pyridin 4 Yl Piperazin 2 One and Its Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of 4-(Pyridin-4-YL)piperazin-2-one and its metabolites in various matrices due to its high sensitivity and selectivity. This powerful combination allows for the separation of the parent compound from its metabolites and other endogenous components, followed by their unambiguous detection and quantification.

The chromatographic separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC). A common approach involves the use of a C8 or C18 analytical column with gradient elution. The mobile phase often consists of an aqueous component, such as water with a small percentage of formic acid to facilitate protonation and improve peak shape, and an organic modifier, most commonly acetonitrile.

For detection, the mass spectrometer is usually operated in positive electrospray ionization (ESI) mode, as the nitrogen atoms in the piperazine (B1678402) and pyridine (B92270) rings are readily protonated. For quantitative analysis, the tandem mass spectrometry capability is utilized in multiple reaction monitoring (MRM) mode. This involves selecting the protonated molecular ion ([M+H]⁺) of the analyte as the precursor ion, subjecting it to collision-induced dissociation (CID), and then monitoring a specific, stable product ion. This highly selective process minimizes background interference and allows for very low limits of detection and quantification.

| Parameter | Typical Conditions |

| Chromatography | Reversed-Phase HPLC |

| Stationary Phase | C8 or C18 |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution | Gradient |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Chemical Derivatization for Enhanced Detection Sensitivity and Selectivity

Chemical derivatization is a strategy employed to modify the chemical structure of an analyte to improve its analytical performance. For compounds like this compound, derivatization can enhance detection sensitivity, improve chromatographic separation, and increase the specificity of mass spectrometric analysis. This is particularly useful when analyzing trace levels of the compound or its metabolites in complex biological matrices. The introduction of a specific chemical tag can significantly boost ionization efficiency in ESI-MS.

Pre-column derivatization involves reacting the analyte with a specific reagent before its introduction into the LC system. For piperazine-containing compounds, the secondary amine in the piperazine ring is a common target for derivatization.

A notable example is the use of dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) as a derivatization reagent for piperazine. The reaction of dansyl chloride with the secondary amine of the piperazine moiety yields a highly fluorescent and readily ionizable derivative. This derivatization significantly enhances the sensitivity of detection by both fluorescence and mass spectrometry. The resulting derivative can be monitored in single ion monitoring mode for the disubstituted piperazine by dansyl chloride. Other reagents, such as isothiocyanates, can also be used to target amine groups, forming thiourea (B124793) derivatives that can be analyzed by LC-MS.

| Derivatization Reagent | Target Functional Group | Purpose |

| Dansyl Chloride | Primary and Secondary Amines, Phenols | Enhances fluorescence and MS sensitivity. |

| Isothiocyanates (e.g., Phenyl isothiocyanate) | Primary and Secondary Amines | Forms derivatives suitable for UV or MS detection. |

Mass spectrometry imaging (MSI) is a powerful technique that maps the spatial distribution of molecules directly within tissue sections. However, some molecules, including certain pharmaceuticals and their metabolites, may exhibit poor ionization efficiency, making them difficult to detect. On-tissue chemical derivatization (OTCD) is an emerging strategy to overcome this limitation. In OTCD, a derivatization reagent is applied directly to the surface of the tissue slice prior to MSI analysis, typically by MALDI (Matrix-Assisted Laser Desorption/Ionization).

This process chemically alters the target analyte in situ, attaching a tag that enhances its ionization and moves its signal to a region of the mass spectrum with less interference. For a compound like this compound, which contains a secondary amine, reagents that specifically react with amine groups are of high interest. Pyrylium salts have been identified as highly effective reagents for this purpose. Another promising reagent is (1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride (AMPP), which can tag molecules containing carboxylic acids or aldehydes, and its primary amine group could potentially react with other functional groups under specific conditions. The OTCD workflow involves tissue sectioning, reagent application (often via automated spraying), incubation, matrix application, and subsequent MALDI-MSI analysis.

| Reagent Class/Example | Target Functional Group | Application |

| Pyrylium Salts | Primary and Secondary Amines | Enhances ionization efficiency for MSI. |

| AMPP | Carboxylic Acids, Aldehydes | Covalent charge-tagging for MSI. |

| Hydrazines | Carbonyls | Improves sensitivity for carbonyl-containing compounds in MSI. |

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unequivocal identification and structural elucidation of this compound. Mass spectrometry provides information about the molecular weight and fragmentation pattern, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the detailed atomic connectivity and structure of the molecule.

Mass spectrometry of this compound in ESI positive mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to confirm the elemental composition.

NMR spectroscopy is used to provide a definitive structural map of the molecule. ¹H NMR spectroscopy identifies the different types of protons and their neighboring environments, while ¹³C NMR spectroscopy provides information about the carbon framework. The chemical shifts, splitting patterns, and integration values in the NMR spectra are unique to the structure of this compound and serve as a fingerprint for its identification.

Emerging Research Frontiers and Therapeutic Development Prospects

Design of Novel Multi-Target Ligands

The multifactorial nature of complex pathologies, such as neurodegenerative diseases, has spurred a shift from the traditional "one-target, one-drug" paradigm towards the development of multi-target-directed ligands (MTDLs). MTDLs are single chemical entities designed to modulate multiple biological targets simultaneously, offering the potential for enhanced therapeutic efficacy and a reduction in drug-drug interactions. The piperazine (B1678402) nucleus is a well-established privileged scaffold in the design of MTDLs for central nervous system (CNS) disorders. nih.gov

The 4-(Pyridin-4-YL)piperazin-2-one framework is a promising starting point for creating MTDLs. By combining different pharmacophores within a single molecule, researchers can develop ligands capable of interacting with various targets involved in disease pathogenesis. researchgate.net For instance, in the context of Alzheimer's disease, MTDLs often aim to inhibit enzymes like acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). researchgate.netnih.gov The pyridylpiperazine core can be strategically modified to incorporate functionalities that confer affinity for these diverse targets.

Research into related structures has demonstrated the viability of this approach. For example, piperazine-substituted chalcones have been evaluated for their inhibitory activities against MAOs, cholinesterases (ChEs), and BACE-1. researchgate.net Similarly, the fusion of N-benzyl pyridinium (B92312) with cinnamic acid derivatives has yielded multifunctional cholinesterase inhibitors with neuroprotective effects. researchgate.net These examples underscore the potential of using the this compound scaffold as a template for generating novel MTDLs with tailored polypharmacological profiles for complex diseases.

Table 1: Examples of Piperazine-Containing Multi-Target Ligands

| Compound Class | Targeted Biological Activities | Reference |

| Piperazine-substituted chalcones | Inhibition of MAO-B, AChE, and BACE-1 | researchgate.net |

| Indole (B1671886) piperazine hybrids | Serotonin (B10506) reuptake inhibition, 5-HT1A/5-HT7 receptor binding | nih.gov |

| Cinnamic acid derivatives with N-benzyl pyridinium | Cholinesterase inhibition, Aβ aggregation inhibition | researchgate.net |

| Piperine-derived ligands with piperazine | Inhibition of Cholinesterases, BACE1, and Aβ aggregation | nih.gov |

Strategies for Overcoming Drug Resistance

The rise of drug-resistant pathogens and cancer cells presents a formidable challenge to modern medicine. A key mechanism of resistance is the overexpression of efflux pumps, which actively transport therapeutic agents out of the cell, reducing their intracellular concentration and efficacy. The development of efflux pump inhibitors (EPIs) that can be co-administered with existing drugs is a promising strategy to restore their activity.

The pyridylpiperazine scaffold has been identified as a crucial component in the design of potent EPIs. Recent studies have focused on pyridylpiperazine-based compounds that inhibit RND (Resistance-Nodulation-Division) family efflux transporters in Gram-negative bacteria, such as E. coli. nih.gov These inhibitors bind to a unique allosteric site on the transmembrane domain of the AcrB protein, a key component of the AcrAB-TolC efflux pump. nih.gov This binding event is thought to disrupt the proton relay cycle that powers the pump, thereby preventing the efflux of antibiotics. nih.gov

Furthermore, derivatives of the related quinoline-piperazine structure have shown efficacy against multidrug-resistant strains of Helicobacter pylori. mdpi.com Compound 9c, N-(3-chlorobenzyl)-2-(piperazin-1-yl)quinolin-4-amine, displayed significant antibacterial properties against strains resistant to metronidazole (B1676534) and clarithromycin, and also demonstrated the ability to inhibit biofilm formation, another critical factor in bacterial persistence and resistance. mdpi.com These findings highlight the potential of leveraging the this compound core to develop new agents that can circumvent drug resistance mechanisms in both bacteria and potentially in cancer cells.

Advanced Drug Discovery Methodologies

Modern drug discovery has been revolutionized by advanced methodologies such as structure-based drug design (SBDD) and fragment-based drug discovery (FBDD). These techniques aim to accelerate the identification and optimization of lead compounds in a more rational and efficient manner.

Fragment-based drug discovery (FBDD) begins with the screening of libraries of small, low-complexity molecules, or "fragments," to identify those that bind weakly but efficiently to a biological target. sygnaturediscovery.commdpi.com Due to their simplicity, fragments can explore chemical space effectively and often form high-quality interactions with the target protein. mdpi.com The this compound molecule, with its relatively small size and defined chemical features, is an ideal candidate for inclusion in fragment libraries. Once a fragment hit is identified, its binding mode can be determined using biophysical techniques like X-ray crystallography, providing a structural blueprint for its optimization into a more potent lead compound through strategies like fragment growing or linking. sygnaturediscovery.comyoutube.com

Structure-based drug design relies on the three-dimensional structural information of the target protein to guide the design of inhibitors. Computational tools like molecular docking are used to predict the binding poses and affinities of potential ligands. youtube.com The development of inhibitors for Protein Kinase B (Akt), for instance, involved optimizing a hit from fragment screening into a potent and selective inhibitor. nih.gov Crystal structures of the inhibitors bound to the kinase revealed key interactions and guided further chemical modifications. nih.gov The this compound scaffold can be utilized in SBDD campaigns, where its core structure can be computationally docked into a target's active site and systematically modified to enhance binding affinity and selectivity.

Q & A

Q. Optimization strategies :

- Temperature control : Higher yields are achieved at 60–80°C for cyclization steps .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying.

- Catalyst screening : Palladium catalysts for cross-coupling steps improve regioselectivity .

Basic: What safety protocols and toxicity assessments are recommended for handling this compound?

Answer:

While toxicity data for this compound is limited, extrapolate from structurally similar piperazine derivatives:

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin/eye contact; wash thoroughly with water if exposed .

- Toxicity assessment :

- In vitro assays : Test cytotoxicity using MTT or resazurin assays on HEK-293 or HepG2 cell lines.

- In silico prediction : Tools like ProTox-II or ADMETLab to estimate LD50 and hepatotoxicity .

Advanced: How can discrepancies between crystallographic data and computational models of this compound be resolved?

Answer:

Discrepancies often arise from conformational flexibility or solvent effects. Methodological approaches include:

- Crystallography : Use SHELXL for refinement, ensuring high-resolution data (<1.0 Å) and proper treatment of disorder .

- Computational modeling :

- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic coordinates.

- Molecular dynamics : Simulate solvent effects (e.g., water, DMSO) to assess conformational stability .

- Validation : Overlay experimental (XRD) and theoretical structures using software like Mercury or PyMOL.

Advanced: What strategies are effective in elucidating the mechanism of action of this compound in biological systems?

Answer:

Mechanistic studies require a multi-disciplinary approach:

- Target identification :

- Affinity chromatography : Immobilize the compound to pull down binding proteins from cell lysates.

- DARTS (Drug Affinity Responsive Target Stability) : Identify stabilized proteins upon compound binding .

- Functional assays :

- Kinase inhibition : Screen against kinase panels (e.g., Eurofins KinaseProfiler).

- Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) .

- Pathway analysis : RNA-seq or phosphoproteomics to map affected signaling cascades.

Advanced: How should researchers address contradictory biological activity data across studies involving this compound?

Answer:

Contradictions may stem from variations in:

- Purity : Validate compound identity via NMR (1H/13C), HPLC (>95% purity), and HRMS .

- Assay conditions : Control pH, temperature, and solvent (DMSO concentration ≤0.1%).

- Cell models : Use isogenic cell lines and standardize passage numbers.

Q. Resolution workflow :

Replicate studies using identical protocols.

Cross-validate with orthogonal assays (e.g., SPR for binding, qPCR for gene expression).

Meta-analysis of published data to identify confounding variables (e.g., batch effects) .

Advanced: What methodologies are recommended for assessing the stability and storage conditions of this compound?

Answer:

- Stability studies :

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures.

- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.

- Storage :

- Short-term : -20°C in amber vials under argon.

- Long-term : Lyophilize and store at -80°C with desiccants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.